molecular formula C8H11Cl2N B095212 4-(3-Chloropropyl)pyridine hydrochloride CAS No. 17944-59-1

4-(3-Chloropropyl)pyridine hydrochloride

Cat. No. B095212
CAS RN: 17944-59-1
M. Wt: 192.08 g/mol
InChI Key: DLFKDPKALKZPSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often requires multiple steps. For instance, the synthesis of 4-(3,5-dialkyl-4-hydroxyphenyl)pyridines involves an electrochemically induced S RN 1 reaction starting from 4-chloropyridine and 2,6-dialkylphenoxides, using 2,4'-bipyridine as a mediator . Another example is the synthesis of 4-Chloro-3-(hydroxymethyl)pyridine, which is prepared from 4-chloropyridine by formylation with dimethylformamide, followed by in situ reduction . These methods could potentially be adapted for the synthesis of 4-(3-Chloropropyl)pyridine hydrochloride by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield different compounds. For example, the molecular and crystal structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione shows three rigid rings connected by single bonds, with a specific conformation of the terminal phenyl rings . This information is relevant as it provides insight into how substituents on the pyridine ring can affect the overall molecular conformation, which is crucial for understanding the properties and reactivity of 4-(3-Chloropropyl)pyridine hydrochloride.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, which are essential for their functionalization and application. The polymerization of 4-chloropyridine, for example, results in a mixture of water-soluble substances that can be hydrolytically decomposed, leading to the formation of 4-hydroxypyridine and N(4'-pyridyl)-4-pyridone . These reactions highlight the reactivity of the pyridine ring and the potential for further chemical transformations, which could be relevant for the chemical reactions of 4-(3-Chloropropyl)pyridine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones involved the analysis of their mass spectrometry, infrared, and proton NMR spectroscopies, which are techniques that can also be applied to determine the properties of 4-(3-Chloropropyl)pyridine hydrochloride . These properties are crucial for the practical application of the compound in various fields.

Scientific Research Applications

  • Recyclable Catalyst for Acylation of Alcohols : 4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. The detailed reaction mechanism involves the formation of a transient intermediate, leading to the acylation product and regeneration of the catalyst (Liu, Ma, Liu, & Wang, 2014).

  • Synthesis of Tetrathiafulvalene-π-Spacer-Acceptor Derivatives : The synthesis of new Tetrathiafulvalene-π-Spacer-Acceptor Derivatives involves a reaction starting from pyridine, leading to compounds with potential in electronic applications. These compounds display intramolecular charge transfer, indicating their utility in electronic and photophysical applications (Andreu, Malfant, Lacroix, & Cassoux, 2000).

  • Synthesis of Polysubstituted Cyclopropane Derivatives : Pyridinium ylide, generated from pyridine derivatives, assists in the highly stereoselective synthesis of cyclopropane derivatives. These compounds have shown significant antimicrobial and nematicidal activities, indicating their potential in pharmaceutical applications (Banothu, Basavoju, & Bavantula, 2015).

  • Enantioselective Synthesis in Asymmetric Catalysis : Enantiomerically pure 4-(dimethylamino)pyridines are prepared through chemoenzymatic routes for use in enantioselective nucleophilic catalysis. This synthesis is significant for creating quaternary centers in chemical compounds, highlighting its importance in stereoselective synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).

  • Demethylation in Organic Synthesis : 4-Methoxyphenylbutyric acid is demethylated using pyridinium hydrochloride, showcasing the use of pyridine derivatives in key organic synthesis processes, particularly in the production of pharmaceutical intermediates (Schmid, Beck, Cronin, & Staszak, 2004).

  • Optical and Magnetic Properties in Lanthanide Clusters : 4-(3-Chloropropyl)pyridine hydrochloride is used in the synthesis of Ln(III)(9) clusters with unique optical and magnetic properties. These properties are important for applications in material science, particularly in the development of photoluminescent and magnetic materials (Alexandropoulos et al., 2011).

Safety And Hazards

The safety data sheets indicate that 4-(3-Chloropropyl)pyridine hydrochloride may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use personal protective equipment and avoid breathing the dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(3-chloropropyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFKDPKALKZPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170808
Record name Pyridine, 4-(3-chloropropyl)-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)pyridine hydrochloride

CAS RN

17944-59-1
Record name Pyridine, 4-(3-chloropropyl)-, hydrochloride
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Record name 17944-59-1
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Record name Pyridine, 4-(3-chloropropyl)-, hydrochloride
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Record name 4-(3-chloropropyl)pyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Oinuma, K Miyake, M Yamanaka… - Journal of medicinal …, 1990 - ACS Publications
Sudden cardiac death in patients with coronary disease remains a major medical problem. In many cases, these deaths are closely associated with the unexpected devel-opment of …
Number of citations: 61 pubs.acs.org

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